molecular formula C47H93N5O6 B13360735 Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Katalognummer: B13360735
Molekulargewicht: 824.3 g/mol
InChI-Schlüssel: KWAAFWAKOSBTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound featuring a long aliphatic chain with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the aliphatic chain: This can be achieved through a series of alkylation reactions.

    Introduction of functional groups: Functional groups such as the nitroamino and methylamino groups are introduced through nitration and amination reactions, respectively.

    Esterification: The final step involves the esterification of the aliphatic chain with octanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso derivatives.

    Reduction: The nitroamino group can also be reduced to form amino derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters.

Wissenschaftliche Forschungsanwendungen

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the nitroamino and methylamino groups may interact with specific molecular targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds such as:

    Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate: This compound has a similar aliphatic chain but different functional groups, leading to distinct chemical and biological properties.

    Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Another similar compound with variations in the functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C47H93N5O6

Molekulargewicht

824.3 g/mol

IUPAC-Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-nitrocarbamimidoyl)amino]propyl]amino]octanoate

InChI

InChI=1S/C47H93N5O6/c1-5-8-11-14-17-26-33-43-57-45(53)37-29-22-18-24-31-40-51(42-34-39-49-47(48-4)50-52(55)56)41-32-25-19-23-30-38-46(54)58-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44H,5-43H2,1-4H3,(H2,48,49,50)

InChI-Schlüssel

KWAAFWAKOSBTRP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=NC)N[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.